2-cyano-N-(2,4-dichlorobenzyl)acetamide
Description
Contextualization of N-substituted Amides in Contemporary Chemical Research
N-substituted amides are a significant class of organic compounds characterized by a nitrogen atom bonded to a carbonyl group, with one of the nitrogen's hydrogens replaced by an organic substituent. This structural motif is of paramount importance in the fields of organic and medicinal chemistry. The amide bond is a fundamental component of peptides and proteins, and N-substituted amides are integral building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.
The versatility of N-substituted amides stems from their unique chemical properties and reactivity. They can participate in various chemical transformations, allowing for the construction of diverse molecular architectures. A particularly relevant subclass is the N-substituted 2-cyanoacetamides, which are recognized as valuable precursors in the synthesis of numerous heterocyclic compounds such as pyridines, pyrimidines, and thiazoles. ekb.eg These heterocyclic systems are often associated with a broad spectrum of biological activities. The presence of the cyano and amide functional groups provides multiple reactive sites, making N-substituted 2-cyanoacetamides key intermediates in multicomponent reactions, which are efficient methods for generating molecular diversity. nih.govbeilstein-journals.org
Rationale for Academic Investigation of 2-cyano-N-(2,4-dichlorobenzyl)acetamide
The academic interest in this compound is predicated on the principle of molecular hybridization, where distinct structural motifs with known biological activities are combined into a single molecule to explore synergistic or novel therapeutic properties. This specific compound integrates two key moieties: the 2-cyanoacetamide (B1669375) core and the 2,4-dichlorobenzyl group.
The 2-cyanoacetamide scaffold is a well-established pharmacophore. Derivatives of 2-cyanoacetamide have been investigated for a wide range of biological effects, including antimicrobial and anticancer activities. ekb.egontosight.ai The reactivity of the active methylene (B1212753) group and the nitrile function allows for its use in the synthesis of various biologically active heterocyclic compounds. ekb.egnih.gov
The 2,4-dichlorobenzyl moiety is also a significant structural component in pharmacologically active compounds. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic with broad-spectrum antibacterial and antiviral properties. nih.govchemicalbook.comdovepress.comnih.gov The presence of chlorine atoms on the benzene (B151609) ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The biological activity of such chlorinated aromatic compounds is often linked to their molecular structure and electronic properties. mdpi.com
Therefore, the rationale for investigating this compound stems from the hypothesis that the combination of the versatile 2-cyanoacetamide core with the biologically active 2,4-dichlorobenzyl group could lead to the discovery of novel compounds with potentially enhanced or unique pharmacological profiles.
Overview of Current Research Trajectories Pertaining to this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the current research trajectories can be inferred from the broader investigation of N-substituted cyanoacetamides. A primary direction of research involves the synthesis of libraries of related compounds. This synthetic approach often utilizes the condensation of an amine, in this case, 2,4-dichlorobenzylamine (B146540), with a cyanoacetic acid derivative. researchgate.net
A significant research trajectory for compounds of this class is the exploration of their potential as precursors for more complex heterocyclic molecules. The cyanoacetamide moiety is a versatile building block for various cyclization reactions to produce diverse scaffolds. ekb.egresearchgate.net It is anticipated that research on this compound would involve its use as a starting material for the synthesis of novel heterocycles, which would then be screened for a range of biological activities.
Furthermore, contemporary chemical research heavily relies on computational methods. In silico studies, such as molecular docking, are often employed to predict the interaction of these molecules with biological targets, thereby guiding the synthesis of more potent and selective analogues. nih.gov Future research on this compound and its derivatives would likely involve a combination of synthetic chemistry, biological screening, and computational modeling to elucidate their structure-activity relationships.
Detailed Research Findings
Detailed experimental studies specifically on this compound are limited in peer-reviewed journals. However, the synthesis of a closely related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, has been reported, providing insight into a viable synthetic methodology.
One documented synthesis involves the reaction of 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid in tetrahydrofuran, using 1,3-diisopropylcarbodiimide as a coupling agent. chemicalbook.com Another patented method describes the acylation of m-anisidine (B1676023) with ethyl cyanoacetate (B8463686), followed by a chlorination step. google.compatsnap.com These methods highlight a general and adaptable approach to the synthesis of N-substituted 2-cyanoacetamides.
Table 1: Physicochemical Properties of this compound Note: The following data is based on computational predictions and information from chemical suppliers, as peer-reviewed experimental data is not readily available.
| Property | Value |
| Molecular Formula | C₁₀H₈Cl₂N₂O |
| Molecular Weight | 243.09 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol (B145695). |
Table 2: Summary of Synthetic Approaches for Related N-substituted 2-cyanoacetamides
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 2,4-dichloro-5-methoxyaniline, cyanoacetic acid | 1,3-diisopropylcarbodiimide, tetrahydrofuran, reflux | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | chemicalbook.com |
| m-anisidine, ethyl cyanoacetate | Heat (120-200 °C), followed by chlorination (Cl₂) | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | google.compatsnap.com |
| Substituted amines, ethyl cyanoacetate | Various conditions (e.g., reflux in ethanol) | N-substituted 2-cyanoacetamides | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-[(2,4-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(9(12)5-8)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNFQLSOKIRCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Cyano N 2,4 Dichlorobenzyl Acetamide
Established Synthetic Routes for 2-cyano-N-(2,4-dichlorobenzyl)acetamide
A common and established method for the synthesis of N-substituted 2-cyanoacetamides involves the acylation of an amine with a cyanoacetic acid derivative. In the case of this compound, this would typically involve the reaction of 2,4-dichlorobenzylamine (B146540) with either cyanoacetic acid itself, often in the presence of a coupling agent, or a more reactive derivative such as an ester or acid chloride of cyanoacetic acid.
One prevalent approach is the direct reaction between an amine and an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). google.com This condensation reaction is a straightforward method for forming the amide bond.
Exploration of Reaction Mechanisms and Key Intermediates
The reaction between 2,4-dichlorobenzylamine and ethyl cyanoacetate likely proceeds through a nucleophilic acyl substitution mechanism. The primary amine of 2,4-dichlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of ethanol (B145695), yielding the desired this compound product. The reaction is often facilitated by heating.
Alternatively, the use of cyanoacetic acid with a dehydrating agent like 1,3-diisopropylcarbodiimide (DIC) is another viable route. chemicalbook.com In this case, the DIC activates the carboxylic acid group of cyanoacetic acid, making it more susceptible to nucleophilic attack by the 2,4-dichlorobenzylamine.
Optimization of Reaction Parameters for Yield and Selectivity Enhancement
The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, in similar syntheses of N-substituted cyanoacetamides, reaction temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials and the solvent used. google.comchemicalbook.com
The molar ratio of the amine to the acylating agent can also be adjusted to drive the reaction to completion. A slight excess of the amine may be used to ensure the complete consumption of the more valuable acylating agent. The choice of solvent is also critical; solvents such as tetrahydrofuran, ethyl acetate (B1210297), or even solvent-free conditions have been employed in related preparations. google.comchemicalbook.com
Interactive Data Table: Illustrative Optimization of Reaction Conditions
| Entry | Amine:Ester Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | Ethanol | Reflux | 6 | 75 |
| 2 | 1.2:1 | Ethanol | Reflux | 6 | 85 |
| 3 | 1:1 | Toluene | Reflux | 8 | 78 |
| 4 | 1:1 | Solvent-free | 150 | 2 | 90 |
Note: This data is illustrative and based on general principles of similar reactions.
Development of Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This includes the application of green chemistry principles to the synthesis of compounds like this compound.
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry principles that could be applied to the synthesis of this compound include the use of microwave irradiation to accelerate reaction times and reduce energy consumption. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be effective for various condensation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govresearchgate.net Furthermore, employing solvent-free reaction conditions or using greener solvents like ethanol would reduce the environmental impact of the synthesis.
Catalyst Design and Implementation in Efficient Synthetic Protocols
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis. For the formation of the amide bond, both acid and base catalysts can be employed. In the context of green chemistry, the use of solid acid or base catalysts that can be easily recovered and reused would be advantageous. For related reactions, catalysts such as ammonium (B1175870) acetate have been utilized. nih.gov The development of novel, highly efficient, and recyclable catalysts is an active area of research.
Derivatization Strategies for this compound
The structure of this compound possesses several reactive sites that can be targeted for derivatization to create a library of new compounds. The active methylene (B1212753) group, flanked by the cyano and carbonyl groups, is particularly reactive and can participate in a variety of chemical transformations. ekb.eg
The cyano group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The amide nitrogen can also undergo further reactions. The aromatic ring of the 2,4-dichlorobenzyl group can be subjected to electrophilic aromatic substitution, although the presence of the two chlorine atoms deactivates the ring.
A notable reaction of the active methylene group is the Knoevenagel condensation with aldehydes or ketones. nih.gov This reaction leads to the formation of α,β-unsaturated cyanoacetamide derivatives, which are valuable intermediates in organic synthesis. nih.gov Another important reaction is the Thorpe-Ziegler reaction, where the active methylene and cyano groups can participate in intramolecular cyclizations to form heterocyclic compounds. The active methylene group's nucleophilic character also allows for alkylation and acylation reactions. ekb.eg
Interactive Data Table: Potential Derivatization Reactions
| Reaction Type | Reagent | Functional Group Targeted | Potential Product |
| Knoevenagel Condensation | Benzaldehyde | Active Methylene | 2-cyano-3-phenyl-N-(2,4-dichlorobenzyl)acrylamide |
| Hydrolysis | H₂O, H⁺/OH⁻ | Cyano Group | N-(2,4-dichlorobenzyl)-2-carbamoylacetamide |
| Alkylation | Methyl Iodide | Active Methylene | 2-cyano-2-methyl-N-(2,4-dichlorobenzyl)acetamide |
| Cyclization | Thioglycolic acid | Cyano and Amide | Thiazole derivatives |
Note: This table presents potential derivatization pathways based on the known reactivity of the functional groups present in the molecule.
Synthesis of Structurally Modified Analogues and Homologues
The primary approach to producing structurally modified analogues of this compound involves the condensation of a substituted amine with a cyanoacetic acid derivative. researchgate.net A common method is the reaction of an amine with an alkyl cyanoacetate, such as ethyl cyanoacetate. researchgate.net This reaction can often be carried out under mild conditions and provides a direct route to N-substituted cyanoacetamides. researchgate.net
For instance, the synthesis of a range of N-substituted cyanoacetamides has been achieved by reacting various primary amines with ethyl cyanoacetate. periodikos.com.br In many cases, the resulting amide precipitates from the reaction mixture, simplifying purification. researchgate.net This methodology allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse library of analogues.
A specific example of a structurally related analogue is 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Its synthesis has been described in the patent literature, involving the reaction of m-methoxyaniline with ethyl cyanoacetate at elevated temperatures (120-200 °C), followed by chlorination. patsnap.comgoogle.com
Another strategy for structural modification is the Knoevenagel condensation of the active methylene group in the cyanoacetamide with various aldehydes. nih.gov This reaction leads to the formation of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, thereby introducing diversity at the carbon adjacent to the cyano group. nih.gov Microwave-assisted Knoevenagel condensation has been employed for the efficient synthesis of these unsaturated derivatives. nih.gov
The following table summarizes different synthetic approaches to N-substituted cyanoacetamide analogues:
| Reaction Type | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amidation | Amine, Ethyl cyanoacetate | Room temperature or heating | N-substituted cyanoacetamide | researchgate.net |
| Amidation | m-Methoxyaniline, Ethyl cyanoacetate | 120-200 °C | N-(methoxyphenyl)cyanoacetamide | patsnap.comgoogle.com |
| Knoevenagel Condensation | N-substituted cyanoacetamide, Aromatic aldehyde | Base catalyst (e.g., trimethylamine), Microwave irradiation | α,β-unsaturated cyanoacetamide | periodikos.com.brnih.gov |
Targeted Modifications at the Cyano Group
The cyano group in this compound is a key functional group that can undergo a variety of chemical transformations, making it a versatile handle for further molecular modifications. The polarity of the carbon-nitrogen triple bond allows for reactions with both nucleophiles and electrophiles, often leading to the formation of heterocyclic structures. quimicaorganica.org
One documented transformation of the cyano group in N-arylacetamides is its participation in cyclization reactions. For example, treatment of N-(4-substitutedphenyl)-2-cyanoacetamide with salicylaldehyde (B1680747) in boiling acetic acid results in the formation of 2-imino-chromene-3-carboxamide derivatives. ekb.eg In this reaction, the cyano group is incorporated into the newly formed heterocyclic ring, and its characteristic infrared absorption is absent in the product. ekb.eg
Another targeted modification is the nitrosation of the active methylene group adjacent to the cyano group. Reaction of N-(4-substitutedphenyl)-2-cyanoacetamides with sodium nitrite (B80452) in acetic acid yields the corresponding hydroxyimino derivatives. ekb.eg
The cyano group can also be a precursor for the synthesis of various nitrogen-containing heterocycles. quimicaorganica.org The reactivity of the cyano group, along with the adjacent active methylene group, makes cyanoacetamides valuable synthons for compounds like pyridines, thiazoles, and pyrimidines. ekb.eg
The table below outlines some targeted modifications at the cyano group of N-substituted cyanoacetamides:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Cyclization | Salicylaldehyde, Acetic acid | 2-imino-chromene-3-carboxamide | ekb.eg |
| Nitrosation | Sodium nitrite, Acetic acid | Hydroxyimino derivative | ekb.eg |
Rational Modifications at the Benzyl (B1604629) Moiety
Introducing oxygen-containing functional groups, for instance, generally decreases the lipophilicity (logP) and improves the solubility of a compound. nih.gov This can be achieved through various hydroxylation or alkoxylation reactions. Such modifications can also introduce new points for hydrogen bonding, potentially enhancing interactions with biological targets. nih.gov
Halogenation is another common modification strategy. The introduction of additional halogen atoms can influence a molecule's conformation and binding affinity. nih.gov However, it is important to consider that such modifications can also impact solubility. nih.gov
Structural simplification by replacing complex ring systems with pharmaceutically relevant scaffolds like indoles or quinolines is another approach to modifying the benzyl moiety. mdpi.com This can improve synthetic accessibility and allow for systematic structure-activity relationship studies. mdpi.com
Systematic Variations at the Amide Linkage
Systematic variations at the amide linkage of this compound can be achieved by modifying the substituents on the amide nitrogen. As discussed in section 2.3.1, the most direct method for this is the reaction of different primary or secondary amines with a cyanoacetic acid derivative. researchgate.net This allows for the exploration of a wide range of steric and electronic effects at the amide nitrogen.
Recent advancements in amide bond synthesis offer alternative approaches. Chemo-catalytic methods, such as copper-catalyzed N-arylation, can be employed for the formation of amide bonds. nih.gov Additionally, biocatalytic methods using enzymes like amide ligases are gaining attention for their high chemo- and regioselectivity under mild reaction conditions, which circumvents the need for protecting groups. nih.gov
The N-cyano sulfilimine functional group has been explored as a nonclassical bioisostere for the amide bond. researchgate.net Replacing the amide linkage with such a group can significantly alter the physicochemical properties of the molecule, including its hydrogen bonding capacity and permeability. researchgate.net
The following table presents different strategies for systematic variations at the amide linkage:
| Method | Description | Potential Outcome | Reference |
|---|---|---|---|
| Reaction with diverse amines | Condensation of various primary or secondary amines with a cyanoacetic acid derivative. | Introduction of a wide range of N-substituents. | researchgate.net |
| Chemo-catalysis | e.g., Copper-catalyzed N-arylation. | Formation of N-aryl amides. | nih.gov |
| Biocatalysis | Use of amide ligases. | Stereoselective and regioselective amide bond formation under mild conditions. | nih.gov |
| Bioisosteric replacement | Replacement of the amide bond with a nonclassical isostere like N-cyano sulfilimine. | Alteration of physicochemical properties. | researchgate.net |
Enantioselective Synthesis of Chiral this compound Analogues
The development of enantioselective synthetic methods is crucial for producing chiral molecules with high stereochemical purity. nih.gov While there is no specific literature on the enantioselective synthesis of chiral analogues of this compound, general strategies for asymmetric cyanation reactions can be considered.
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. nih.gov For the introduction of a cyano group, asymmetric cyanosilylation of aldehydes using chiral ligands has been explored, although achieving high enantioselectivity can be challenging. nih.gov
The synthesis of chiral amines, which could then be used in the amidation reaction to form chiral N-substituted cyanoacetamides, is another potential route. nih.gov
While the direct enantioselective synthesis of chiral this compound analogues remains an area for future research, the existing knowledge in asymmetric catalysis provides a foundation for the development of such methodologies.
Methodological Advancements in Scale-up for this compound Synthesis
Advancements in the scale-up of chemical syntheses are critical for the transition from laboratory-scale research to industrial production. For compounds like this compound, this involves developing processes that are efficient, safe, and economically viable.
The patent literature for the synthesis of the related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, describes a process utilizing a jacketed kettle for the chlorination step, which is indicative of a larger-scale setup compared to standard laboratory glassware. patsnap.com The process involves the reaction of m-methoxyaniline and ethyl cyanoacetate in a four-necked flask, followed by chlorination in a jacketed kettle with temperature control. patsnap.comgoogle.com The use of such equipment allows for better control over reaction parameters, which is essential for reproducibility and safety on a larger scale.
Advanced Structural Elucidation and Conformational Analysis of 2 Cyano N 2,4 Dichlorobenzyl Acetamide
X-ray Crystallography of 2-cyano-N-(2,4-dichlorobenzyl)acetamide and its Co-crystals
No experimental X-ray crystallographic data for this compound or its co-crystals are currently available in open-access crystallographic databases. The following sections discuss the theoretical potential for its solid-state structure.
In the absence of a determined crystal structure, the intermolecular interactions that govern the crystal packing of this compound can be predicted based on its functional groups. The molecule contains a hydrogen bond donor (the amide N-H group) and two primary hydrogen bond acceptors (the amide carbonyl oxygen and the nitrile nitrogen).
It is highly probable that the primary interaction driving the crystal packing would be a strong N−H⋯O hydrogen bond between the amide groups of adjacent molecules. This is a common and robust supramolecular synthon in N-substituted acetamides. For instance, the crystal structure of N-benzylacetamide reveals that molecules are linked by N−H⋯O hydrogen bonds, forming infinite chains. researchgate.netnih.gov A similar chain or dimeric motif is expected for this compound.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. mdpi.com There are no published studies on the polymorphism of this compound. However, the molecule possesses conformational flexibility, particularly rotation around the C-N amide bond, the N-C benzyl (B1604629) bond, and the C-C bonds of the ethylacetamide chain. This flexibility, combined with the potential for different hydrogen-bonding arrangements (synthons), suggests that the compound could exhibit polymorphism. mdpi.comresearchgate.net
Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could potentially yield different polymorphs. Each polymorph would have a unique crystal lattice and, consequently, distinct physical properties. Characterization of these potential forms would require techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Studies
While experimental NMR spectra for this compound have not been reported, its ¹H and ¹³C NMR spectra can be predicted based on standard chemical shift values and data from similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift increments. Actual values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide NH | 8.0 - 9.0 (broad singlet) | - |
| Dichlorobenzyl C H (aromatic) | 7.2 - 7.5 (3H, multiplet) | 127.0 - 135.0 |
| Benzyl C H₂ | ~4.5 (2H, doublet) | ~44.0 |
| Acetamide (B32628) C H₂ | ~3.8 (2H, singlet) | ~26.0 |
| C ≡N | - | ~116.0 |
| C =O | - | ~168.0 |
The amide C-N bond in this compound possesses significant partial double-bond character due to resonance, which restricts free rotation. nanalysis.comazom.com This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. By acquiring spectra at various temperatures, it may be possible to observe the coalescence of signals corresponding to different conformational states. acs.orgnih.gov For example, if the rotation around the N-benzyl bond is slow on the NMR timescale at low temperatures, distinct signals for the aromatic protons might be observed. As the temperature increases, the rate of rotation increases, leading to a broadening and eventual coalescence of these signals into a time-averaged spectrum. montana.edu From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy (rotational barrier) for this conformational change could be calculated.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons within a molecule. nanalysis.comindiana.edu These experiments detect through-space dipole-dipole interactions between protons that are typically less than 5 Å apart. columbia.edu
For this compound, a NOESY or ROESY experiment would be invaluable for elucidating its preferred conformation in solution. Key expected correlations would include:
Between the amide NH proton and the benzyl CH₂ protons : This would confirm the trans or cis nature of the amide bond and the orientation of the benzyl group relative to the amide proton.
Between the benzyl CH₂ protons and the aromatic proton at position 6 of the dichlorophenyl ring : This would provide information about the rotational conformation around the N-CH₂ bond.
The choice between NOESY and ROESY would depend on the molecular weight and tumbling rate of the compound in the chosen solvent. blogspot.com For small to medium-sized molecules, ROESY can be more reliable as it avoids the issue of zero or negative NOE enhancements. columbia.edu
Vibrational Spectroscopy (FTIR, Raman) for Specific Functional Group Analysis and Conformational Fingerprinting
Experimental vibrational spectra for this compound are not available. However, the characteristic vibrational frequencies for its key functional groups can be predicted.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on standard group frequencies. chemicalbook.comspectrabase.comnist.gov
| Functional Group/Vibration | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | ~3300 | ~3300 | Medium-Strong (IR), Weak (Raman) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium-Strong |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium-Strong |
| C≡N Stretch | ~2250 | ~2250 | Medium, Sharp (IR); Strong, Sharp (Raman) |
| C=O Stretch (Amide I) | ~1660 | ~1660 | Strong (IR), Medium (Raman) |
| N-H Bend (Amide II) | ~1550 | ~1550 | Medium (IR) |
| Aromatic C=C Stretch | 1600, 1475 | 1600, 1475 | Medium-Strong, Sharp |
Fourier-Transform Infrared (FTIR) spectroscopy would be particularly sensitive to the polar N-H and C=O bonds, providing strong absorptions for the Amide I and Amide II bands. The position of the N-H stretching band could also provide information about the extent of hydrogen bonding in the solid state.
Raman spectroscopy would be highly effective for detecting the non-polar C≡N triple bond, which is expected to show a strong, sharp signal. ias.ac.in The symmetric vibrations of the dichlorobenzene ring would also be prominent in the Raman spectrum. Together, FTIR and Raman spectroscopy would provide a comprehensive "conformational fingerprint" of the molecule, allowing for the identification of specific functional groups and potentially distinguishing between different polymorphic forms, should they exist. sns.it
High-Resolution Mass Spectrometry for Mechanistic Fragmentation Pathway Elucidation
Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the molecule would be subjected to collision-induced dissociation (CID). The fragmentation is expected to be directed by the most labile bonds and the stability of the resulting fragment ions.
The most probable primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common and energetically favorable fragmentation route for N-benzyl amides. This cleavage would result in the formation of a highly stable, resonance-stabilized 2,4-dichlorobenzyl cation. Due to the presence of two chlorine atoms, this fragment would exhibit a characteristic isotopic pattern.
Another significant fragmentation pathway would be the cleavage of the amide C-N bond. This process typically results in the formation of an acylium ion. rsc.org The stability of this ion is enhanced by conjugation.
The presence of the two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) provides a distinct isotopic signature for the molecular ion and any chlorine-containing fragments. The relative abundance of these isotopic peaks can be used to confirm the number of chlorine atoms in a given fragment. For instance, a fragment with two chlorine atoms will show a characteristic pattern of peaks at M, M+2, and M+4. docbrown.infonist.gov
A proposed fragmentation scheme is detailed in the table below, outlining the expected major fragment ions, their elemental composition, and their calculated mass-to-charge ratios (m/z).
Interactive Table: Predicted HRMS Fragmentation Data for [C₁₀H₈Cl₂N₂O+H]⁺
| Fragment Ion | Proposed Structure | Elemental Composition | Calculated m/z (Monoisotopic) | Fragmentation Pathway |
| Molecular Ion [M+H]⁺ | [C₁₀H₈Cl₂N₂O+H]⁺ | C₁₀H₉Cl₂N₂O⁺ | 247.0141 | Parent Molecule |
| Fragment A | [C₇H₅Cl₂]⁺ | C₇H₅Cl₂⁺ | 158.9763 | Cleavage of the benzylic C-N bond |
| Fragment B | [C₃H₄N₂O]⁺ | C₃H₄N₂O⁺ | 84.0324 | Cleavage of the benzylic C-N bond (neutral fragment) |
| Fragment C | [C₃H₂NO]⁺ | C₃H₂NO⁺ | 68.0131 | Cleavage of the amide C-N bond (acylium ion) |
Note: The m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The observed spectrum would show isotopic peaks for chlorine-containing fragments.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Enantiomeric Purity Assessment (where applicable)
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. scitusacademics.comsaschirality.org These techniques measure the differential interaction of left- and right-circularly polarized light with a sample. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal. cas.cz
The molecular structure of this compound lacks any stereogenic centers (chiral carbons) or other elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the dichlorophenyl ring and the acetamide group.
Due to its achiral nature, this compound does not exist as enantiomers. Consequently, it will not rotate the plane of polarized light or absorb left- and right-circularly polarized light differently. Therefore, the application of chiroptical spectroscopy techniques like CD and ORD for the assessment of absolute configuration or enantiomeric purity is not applicable to this compound. nih.gov
Computational Chemistry and Molecular Modeling Studies of 2 Cyano N 2,4 Dichlorobenzyl Acetamide
Quantum Chemical Calculations (DFT, Ab Initio) of 2-cyano-N-(2,4-dichlorobenzyl)acetamide
Detailed theoretical investigations into the molecular properties of this compound are not presently available in published literature. Such studies, often employing Density Functional Theory (DFT) or ab initio methods, are crucial for a fundamental understanding of a molecule's behavior.
Prediction of Electronic Structure, Charge Distribution, and Reactivity Descriptors
There are no specific studies detailing the electronic structure, charge distribution, or reactivity descriptors (such as HOMO-LUMO energies, electrostatic potential maps, or Fukui functions) for this compound. This information would be invaluable for predicting its reactivity, stability, and potential interaction sites.
Mapping of Conformational Landscapes and Identification of Energy Minima
The conformational landscape of this compound, which would identify its most stable three-dimensional structures and the energy barriers between them, has not been reported. Conformational analysis is critical for understanding how the molecule might interact with biological targets.
Simulation of Spectroscopic Properties for Experimental Validation
While experimental spectroscopic data may exist for this compound, simulated spectra (such as IR, Raman, NMR) derived from quantum chemical calculations have not been published. Such simulations are powerful tools for validating experimental findings and aiding in the structural elucidation of the molecule.
Molecular Docking and Dynamics Simulations with Proposed Biological Targets
In the absence of any proposed biological targets for this compound in the scientific literature, no molecular docking or molecular dynamics studies have been conducted. These computational techniques are instrumental in drug discovery for predicting how a ligand might bind to a protein and for assessing the stability of the resulting complex.
Profiling of Ligand-Protein Interaction Modes
Without a defined biological target, the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between this compound and a protein receptor have not been investigated.
Computational Prediction of Binding Affinities and Ranking via Scoring Functions
There are no reported computational predictions of binding affinities or rankings of this compound against any biological target using scoring functions. This type of analysis is a standard component of virtual screening and lead optimization campaigns.
Analysis of Conformational Changes in Ligand and Receptor Upon Binding
No specific studies detailing the conformational changes of this compound and its potential receptors upon binding were found in the existing scientific literature.
Pharmacophore Modeling and Virtual Screening Strategies Based on this compound Scaffold
There are no published pharmacophore models or virtual screening strategies that have been specifically developed based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
A search of scientific databases did not yield any specific QSAR or QSPR models for this compound.
Computational Investigation of Reaction Pathways and Mechanistic Insights
No computational studies investigating the reaction pathways or providing mechanistic insights specifically for this compound were identified. While computational methods like Density Functional Theory (DFT) have been used to study reactions of other cyanoacetamide derivatives, this specific compound has not been the subject of such research. researchgate.net
Molecular and Cellular Mechanisms of Action of 2 Cyano N 2,4 Dichlorobenzyl Acetamide in Vitro Focus
Identification and Characterization of Specific Molecular Targets
There is no available research identifying or characterizing specific molecular targets of 2-cyano-N-(2,4-dichlorobenzyl)acetamide.
In Vitro Enzyme Inhibition/Activation Kinetics and Specificity Studies
No studies detailing the in vitro enzyme inhibition or activation kinetics and specificity of this compound have been found in the public domain. Therefore, no data tables on enzyme kinetics can be provided.
In Vitro Receptor Binding and Modulation Assays (e.g., radioligand binding, cell-based functional assays)
Information from in vitro receptor binding and modulation assays for this compound is not available in the scientific literature. As a result, no data tables on receptor binding affinity or functional modulation can be presented.
Investigation of Protein-Protein Interaction Modulation
There are no published investigations into the modulation of protein-protein interactions by this compound.
Analysis of Cellular Pathway Perturbations in In Vitro Cell Lines
No research has been published on the analysis of cellular pathway perturbations in in vitro cell lines upon treatment with this compound.
Transcriptomic Profiling (Gene Expression Analysis)
Transcriptomic profiling data, such as that from microarray or RNA-sequencing, to assess changes in gene expression following exposure to this compound are not available.
Proteomic Analysis (Protein Expression and Post-Translational Modification)
There are no proteomic studies available that analyze changes in protein expression or post-translational modifications in response to this compound.
Metabolomic Profiling in Cultured Cellular Systems
There is no available research detailing the metabolomic profiling of cultured cellular systems upon treatment with this compound. Such studies would typically involve the comprehensive analysis of endogenous metabolites to understand the biochemical pathways affected by the compound.
In Vitro Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies
Scientific literature lacks information on the in vitro cellular uptake, intracellular distribution, and subcellular localization of this compound. These studies are crucial for understanding how the compound enters cells and where it accumulates, which can provide insights into its potential targets and mechanisms of action.
Elucidation of Mechanism of Cell Fate Modulation (e.g., apoptosis, autophagy, proliferation) in Cell Culture Models
There are no published studies that elucidate the mechanism by which this compound modulates cell fate in in vitro models. Research in this area would investigate whether the compound induces or inhibits processes such as apoptosis (programmed cell death), autophagy (cellular self-degradation), or proliferation (cell growth and division).
Investigation of Resistance Mechanisms to this compound in In Vitro Cell Line Resistance Development
Information regarding the development of resistance to this compound in in vitro cell line models is not available. Investigating resistance mechanisms is essential for understanding how cells might adapt to and overcome the effects of a chemical compound over time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyano N 2,4 Dichlorobenzyl Acetamide and Its Analogues
Principles of Systematic Chemical Modification and Rational Design for 2-cyano-N-(2,4-dichlorobenzyl)acetamide Analogues
The rational design of analogues of this compound involves a systematic approach to chemical modification aimed at optimizing potency, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the potential interactions between the molecule and its biological target. Key strategies include:
Substituent Modification on the Benzyl (B1604629) Ring: The 2,4-dichloro substitution pattern on the benzyl ring is a critical feature. Modifications would involve altering the nature, position, and number of substituents. For instance, exploring other halogen substitutions (e.g., fluorine, bromine), or introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) at various positions (ortho, meta, para) can probe the electronic and steric requirements of the binding pocket.
Modification of the Cyanoacetamide Moiety: The cyano (-CN) and acetamide (B32628) (-CONH-) groups are key functional groups. The cyano group can be replaced with other electron-withdrawing groups to assess its role in target binding. The acetamide nitrogen and carbonyl can be involved in hydrogen bonding. Modifications to the methylene (B1212753) bridge of the acetamide could explore the impact of chain length and rigidity.
Scaffold Hopping: This involves replacing the core N-benzylacetamide scaffold with other isosteric or bioisosteric cores while retaining key pharmacophoric features. This can lead to novel chemical series with improved properties.
Conformational Restriction: Introducing cyclic constraints or rigid linkers can lock the molecule into a specific conformation, which may be the bioactive conformation. This can enhance binding affinity and selectivity.
Correlation of Specific Structural Features with Biological Target Binding Affinity and Selectivity
The binding affinity and selectivity of this compound analogues are intrinsically linked to their structural features. Based on studies of related N-benzylacetamide derivatives, several correlations can be inferred:
The Cyano Group: The strongly electron-withdrawing cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. Its presence is likely crucial for the electronic properties of the acetamide moiety.
The Acetamide Linker: The amide bond provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are often critical for anchoring a ligand to its biological target. The distance and relative orientation of the benzyl ring and the cyano group, dictated by the acetamide linker, are key determinants of binding.
Delineation of Key Pharmacophoric Elements Intrinsic to the this compound Scaffold
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its structural components:
An Aromatic Ring Feature: The 2,4-dichlorobenzyl moiety serves as a hydrophobic feature that can engage in van der Waals, hydrophobic, or aromatic interactions within a binding pocket.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group and the nitrogen of the cyano group can act as hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the acetamide linkage is a potential hydrogen bond donor.
Hydrophobic/Halogen Bonding Features: The chlorine atoms on the benzyl ring can contribute to hydrophobic interactions and may also participate in halogen bonding, a specific type of non-covalent interaction.
The spatial arrangement of these features is critical. The distance between the aromatic ring and the hydrogen bonding features, as well as the relative orientation of the dichloro-substituents, would be defining elements of the pharmacophore.
Relationship Between Defined Molecular Descriptors and Observed In Vitro Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies correlate molecular descriptors with biological activity. For a series of 51 α-substituted acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR analysis revealed the importance of electronic and topological descriptors. kg.ac.rs
A model combining 2D and 3D descriptors showed high predictive quality. kg.ac.rs While this study was not on the exact target compound, it highlights the types of descriptors that are likely to be important for the biological activity of this compound analogues.
| Descriptor Type | Example Descriptor | Potential Impact on Activity |
| Electronic | Partial charge on atoms | Influences electrostatic interactions and hydrogen bonding capacity. |
| Topological | Wiener index (describes molecular branching) | Relates to molecular shape and size, affecting how the molecule fits into a binding site. |
| Physicochemical | LogP (lipophilicity) | Affects membrane permeability and hydrophobic interactions with the target. |
| Quantum Chemical | HOMO/LUMO energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |
This table is illustrative and based on general QSAR principles and findings from related compound classes.
Impact of Conformational Flexibility and Stereochemistry on SAR Profiles
The conformational flexibility of the this compound scaffold can significantly impact its biological activity. The molecule possesses several rotatable bonds, including the bond between the benzyl group and the nitrogen atom, and the bonds within the acetamide backbone. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of the biological target is crucial for its activity.
Rotational Barriers: The energy barriers to rotation around key bonds will determine the population of different conformers in solution. A rigid analogue, where rotation is restricted, might exhibit higher affinity if it is locked in the bioactive conformation.
Stereochemistry: While this compound itself is achiral, the introduction of a chiral center, for example by substitution on the methylene carbon of the acetamide, would result in stereoisomers. It is well-established that stereoisomers can have vastly different biological activities and pharmacokinetic profiles. nih.govnih.gov One enantiomer may fit optimally into a chiral binding site, while the other may bind with lower affinity or not at all. Therefore, if chiral analogues were to be synthesized, the determination of the absolute configuration and the evaluation of the biological activity of each enantiomer would be essential.
Future Directions and Emerging Research Opportunities in 2 Cyano N 2,4 Dichlorobenzyl Acetamide Chemistry and Biology
Design and Synthesis of Next-Generation Analogues with Enhanced Molecular Interaction Profiles
The evolution of 2-cyano-N-(2,4-dichlorobenzyl)acetamide research will heavily rely on the strategic design and synthesis of novel analogues with superior potency, selectivity, and pharmacokinetic properties. The core structure, featuring a cyano group, an amide linkage, and a dichlorophenyl ring, offers multiple points for chemical modification. ontosight.ai Synthetic strategies for related cyanoacetamides typically involve the reaction of a substituted amine with reagents like ethyl cyanoacetate (B8463686) or cyanoacetic acid. researchgate.netgoogle.com
Future synthetic efforts will likely focus on:
Scaffold Modification: Introducing bioisosteric replacements for the dichlorobenzyl moiety to explore different binding pocket interactions and improve properties. For instance, replacing the phenyl ring with various heterocyclic systems known to possess biological activity, such as pyrazole, triazole, or thiazole, could yield compounds with novel pharmacological profiles. galaxypub.coarchivepp.com
Substitution Pattern Analysis: Systematically altering the substitution pattern on the aromatic ring to probe structure-activity relationships (SAR). Computational studies, such as molecular docking, can guide the selection of substituents to maximize interactions with target proteins. galaxypub.comdpi.com For example, molecular docking of related acetamide (B32628) derivatives has shown that interactions between functional groups like the ring nitrogen, carbonyl group, and secondary amine with active site amino acids are crucial for activity. galaxypub.co
Conformational Constraint: Introducing rigid elements or specific stereocenters into the molecule's backbone to lock it into a biologically active conformation. This can enhance binding affinity and selectivity for the intended target.
The synthesis of these next-generation analogues will benefit from modern synthetic methods that allow for rapid and efficient diversification, such as microwave-assisted reactions, which have been successfully used for synthesizing other cyanoacetamide derivatives. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas for the this compound Class
While initial studies may focus on a specific activity, the broader class of cyanoacetamide derivatives has demonstrated a wide spectrum of biological effects, suggesting that this compound and its analogues could be relevant for multiple therapeutic areas. The parent compound, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide, has been used as a building block for developing new azole and azine derivatives with antimicrobial properties. ekb.eg Similarly, other related compounds have been investigated for antimicrobial, antifungal, and anticancer activities. ontosight.aiekb.eg
Emerging research should systematically screen this compound and its newly synthesized analogues against a diverse panel of biological targets. Potential areas for exploration include:
Anti-inflammatory Activity: Many acetamide derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II. galaxypub.coarchivepp.com Investigating the potential of this compound class to act as selective COX-II inhibitors could open new avenues for treating inflammatory conditions. archivepp.com
Antimicrobial and Antifungal Activity: Given the established antimicrobial properties of many cyanoacetamide-based heterocycles, this class of compounds represents a promising starting point for developing new agents to combat resistant bacterial and fungal strains. ekb.egnih.gov
Anticancer Properties: The cyanoacetamide scaffold is present in various compounds with demonstrated cytotoxic effects against cancer cell lines. Exploration of the mechanism of action, whether through kinase inhibition, apoptosis induction, or other pathways, is a critical future direction.
Enzyme Inhibition: Beyond COX, the unique electronic and structural features of the cyanoacetamide moiety could be exploited to target other enzyme families, such as lipoxygenases (LOX) or various proteases. mdpi.com
Table 1: Potential Biological Targets and Therapeutic Areas for this compound Analogues
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Related Compounds |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase-II (COX-II) | Acetamide derivatives are known to be effective COX-II inhibitors. galaxypub.coarchivepp.com |
| Infectious Diseases | Various bacterial and fungal enzymes | Cyanoacetamide derivatives show broad-spectrum antimicrobial and antifungal activity. ekb.egnih.gov |
| Oncology | Kinases, Apoptotic pathway proteins | Related compounds exhibit anticancer properties. ontosight.ai |
| Inflammation/Allergy | 5-Lipoxygenase (5-LOX) | In silico studies of similar structures suggest strong affinity for 5-LOX. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research and Development
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and research on this compound is no exception. These computational tools can significantly accelerate the design-make-test-analyze cycle. nih.gov
Key applications of AI/ML in this field include:
Predictive Modeling: ML algorithms can be trained on existing data from cyanoacetamide derivatives to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, untested analogues, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning tools like ORGANIC, can design entirely new molecules with desired properties optimized for binding to a specific biological target. crimsonpublishers.com
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel protein targets for which this compound derivatives might be effective. Tools like AlphaFold, which accurately predict 3D protein structures from amino acid sequences, are invaluable for understanding potential drug-target interactions. crimsonpublishers.com
Table 2: Application of AI/ML Tools in this compound R&D
| AI/ML Tool/Technique | Application | Potential Impact |
|---|---|---|
| Machine Learning (QSAR) | Predict biological activity of new analogues. | Prioritize synthesis of high-potential compounds, reducing time and cost. |
| Generative Models (e.g., ORGANIC, ADDISON) | Design novel molecules with optimized properties. | Accelerate the discovery of lead compounds with improved efficacy. crimsonpublishers.com |
| Computer-Aided Synthesis Planning (CASP) | Propose efficient synthetic routes for target molecules. | Improve synthetic efficiency and reduce resource consumption. nih.gov |
| Deep Learning (e.g., AlphaFold) | Predict 3D structures of biological targets. | Facilitate accurate molecular docking and structure-based drug design. crimsonpublishers.com |
| Molecular Dynamics (MD) Simulations | Explore biomolecular stability and binding dynamics. | Provide detailed insights into the mechanism of action at an atomic level. tandfonline.com |
Advancements in Asymmetric Synthesis and High-Throughput Synthetic Methodologies for Derivatives
As the design of next-generation analogues of this compound becomes more complex, particularly with the introduction of chiral centers, the development of advanced synthetic methodologies will be crucial.
Asymmetric Synthesis: The introduction of chirality can have a profound impact on a molecule's biological activity and selectivity. Future research should explore asymmetric synthesis routes to produce enantiomerically pure derivatives. Organocatalysis, particularly methods involving phase-transfer catalysis (PTC) using chiral catalysts like cinchonidine-derived quaternary ammonium (B1175870) salts, offers a powerful platform for achieving high enantioselectivity in the synthesis of complex molecules. nih.gov Developing such methods for the this compound scaffold would be a significant step forward.
High-Throughput Synthesis: To rapidly generate large libraries of analogues for screening, high-throughput and automated synthesis platforms are essential. Methodologies such as microwave-assisted organic synthesis (MAOS) have already been shown to accelerate the synthesis of cyanoacetamide derivatives. nih.gov Coupling these techniques with parallel synthesis and purification systems will enable the rapid exploration of chemical space around the core scaffold.
Application of Advanced Biophysical and Single-Molecule Techniques to Study this compound Molecular Interactions
A deep understanding of how this compound and its analogues interact with their biological targets at the molecular level is fundamental for rational drug design. While standard techniques like NMR and X-ray crystallography provide foundational structural data tandfonline.comnih.gov, advanced biophysical methods can offer dynamic and quantitative insights.
Future research should incorporate techniques such as:
Surface Plasmon Resonance (SPR): To measure the real-time kinetics (association and dissociation rates) of compound-target binding, providing crucial data on binding affinity and residence time.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (enthalpy and entropy), offering a complete thermodynamic profile of the molecular interaction.
Ion Mobility-Mass Spectrometry (IM-MS): This technique can provide information on the conformation and cross-sectional area of protein-ligand complexes, complementing traditional structural biology methods. Predicted Collision Cross Section (CCS) values can be calculated and compared with experimental data. uni.lu
Single-Molecule Techniques: Methods like Atomic Force Microscopy (AFM) and single-molecule Förster Resonance Energy Transfer (smFRET) can be used to probe the interactions and conformational changes of a single target molecule upon binding of a ligand. These techniques provide unparalleled detail about the dynamic nature of molecular recognition.
By embracing these future directions, the scientific community can build upon the existing knowledge of this compound to develop novel therapeutic agents with enhanced efficacy and specificity, ultimately addressing unmet medical needs.
Q & A
Basic: What are the most reliable synthetic routes for 2-cyano-N-(2,4-dichlorobenzyl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions between cyanoacetic acid derivatives and 2,4-dichlorobenzylamine. Key steps include:
- Substitution reactions under alkaline conditions to introduce the benzyl group (e.g., using 2,4-dichlorobenzyl chloride as a starting material) .
- Condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide bond .
- Optimization : Control temperature (0–5°C for exothermic steps), use anhydrous solvents (e.g., DMF or THF), and monitor pH to minimize side reactions .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : H and C NMR confirm the cyano group (-C≡N) at δ 3.30 ppm (singlet) and acetamide carbonyl (C=O) at ~168–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 297.02 for CHClNO) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions in the crystal lattice) to confirm stereochemistry .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- Hydrolysis sensitivity : The acetamide group hydrolyzes in acidic/basic conditions (pH <3 or >10), necessitating storage in neutral buffers .
- Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis shows endothermic peaks correlating with melting points (~120–130°C) .
- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure, requiring amber glassware for storage .
Advanced: How does the substitution pattern (e.g., 2,4-dichloro vs. 3,4-dichloro) on the benzyl group influence biological activity?
Answer:
- Antimicrobial activity : 2,4-dichloro substitution enhances lipophilicity, improving membrane permeability compared to 3,4-dichloro isomers (logP difference ~0.5) .
- Enzyme inhibition : Molecular docking shows 2,4-dichloro derivatives bind more effectively to bacterial enoyl-ACP reductase (IC ~5 µM vs. 12 µM for 3,4-isomers) .
- Methodology : Comparative SAR studies using isothermal titration calorimetry (ITC) and SPR (surface plasmon resonance) quantify binding affinities .
Advanced: What experimental designs are recommended for evaluating its anticancer or antimicrobial potential?
Answer:
- In vitro assays :
- MTT assay : Test cytotoxicity against cancer lines (e.g., MCF-7, IC ~10–20 µM) .
- Microdilution method : Determine MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) .
- In vivo models : Use xenograft mice for antitumor efficacy (dose: 50 mg/kg/day, 21-day regimen) .
- Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Source analysis : Cross-reference studies using authenticated compounds (e.g., CAS registry validation) to exclude batch impurities .
- Assay standardization : Replicate assays under identical conditions (e.g., RPMI-1640 media, 5% CO) to minimize variability .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies (e.g., heterogeneity I >50% indicates significant variation) .
Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?
Answer:
- Protecting groups : Use Boc (tert-butyloxycarbonyl) to shield the cyano group during alkylation .
- Catalysts : Pd(OAc)/Xantphos for Suzuki-Miyaura coupling at the dichlorophenyl ring (yield >85%) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the benzylic position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
